3-Ethylpyridine-4-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

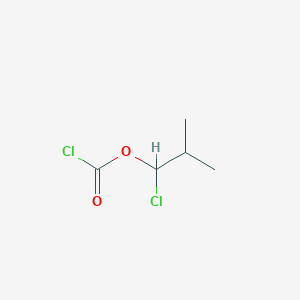

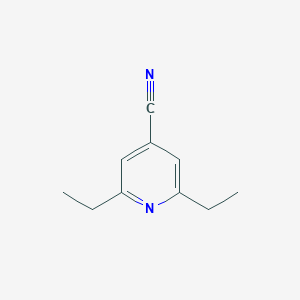

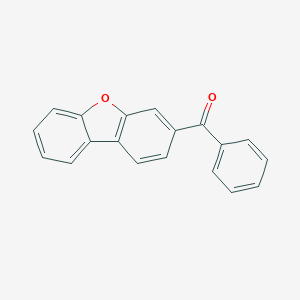

3-Ethylpyridine-4-carbothioamide is a chemical compound with diverse applications in scientific research. It is related to Ethionamide, a second-line antitubercular agent used to treat tuberculosis when other treatments have failed .

Molecular Structure Analysis

The structure and spectroscopic data of the molecule in the ground state have been calculated using AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Scientific Research Applications

Molecular Structure Analysis

The molecular structure and spectroscopic data of 2-ethylpyridine-4-carbothioamide have been studied using various methods such as AM1, PM3 semi-empirical methods, ab initio Hartree–Fock and density functional theory . The optimized geometry and vibrational frequencies in the ground state have been calculated . The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies show that charge transfer occurs within these molecules .

Spectroscopic Data Analysis

The FT-IR and UV spectra of 2-ethylpyridine-4-carbothioamide have been recorded . The scaled vibrational frequencies are found to coincide with the experimentally observed values .

Nuclear Magnetic Resonance (NMR) Chemical Shifts Analysis

The 1H and 13C nuclear magnetic resonance chemical shifts of the molecules have been calculated using the gauge-including atomic orbital method . The results match with the experimental values .

Molecular Electrostatic Potential and Total Density Distribution

Molecular electrostatic potential and total density distribution have been constructed to understand the electronic properties and to study the most stable geometry of the compound from the potential energy scan .

Anti-Tuberculosis Drug

2-ethylpyridine-4-carbothioamide is a prodrug that undergoes metabolic activation to exert its cytotoxic effects and is a second line drug against tuberculosis . It is an important and efficacious drug for the treatment of multidrug-resistant tuberculosis .

Urease Inhibitor

Pyridine carboxamide derivatives have been synthesized and investigated against urease for their inhibitory action . Among the series, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide and pyridine 2-yl-methylene hydrazine carboxamide have shown significant activity .

Mechanism of Action

Target of Action

3-Ethylpyridine-4-carbothioamide is a derivative of Ethionamide , which is a second-line antitubercular agent . The primary target of Ethionamide is mycolic acid synthesis . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis .

Mode of Action

Ethionamide, and by extension 3-Ethylpyridine-4-carbothioamide, is a prodrug . It is activated by the enzyme ethA , a mono-oxygenase in Mycobacterium tuberculosis . Once activated, it binds to NAD+ to form an adduct which inhibits InhA . InhA is an enzyme involved in the synthesis of mycolic acids . The inhibition of InhA disrupts mycolic acid synthesis, which is thought to be the primary mechanism of action .

Biochemical Pathways

The disruption of mycolic acid synthesis affects the integrity of the cell wall of Mycobacterium tuberculosis . This leads to the inhibition of the growth of the bacteria, making Ethionamide bacteriostatic against M. tuberculosis .

Pharmacokinetics

Ethionamide is well absorbed orally and can cross the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma

Result of Action

The result of the action of 3-Ethylpyridine-4-carbothioamide is the inhibition of the growth of Mycobacterium tuberculosis . This is due to the disruption of mycolic acid synthesis, which affects the integrity of the bacterial cell wall .

properties

IUPAC Name |

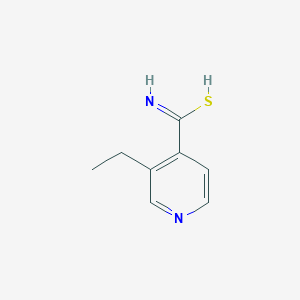

3-ethylpyridine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTXIMKFZRGUKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

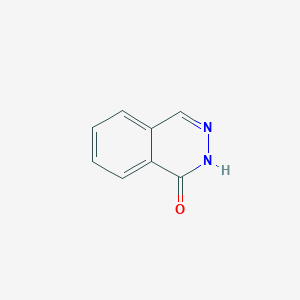

Canonical SMILES |

CCC1=C(C=CN=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridine-4-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.